2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-(3-phenoxypropyl)-1,3,4-thiadiazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for temperature and reaction control, and large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the phenoxypropyl side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(3-phenoxypropyl)cyclohexan-1-amine: Similar in structure but with a cyclohexane ring instead of a thiadiazole ring.
2-methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline: Similar in structure but with an aniline ring instead of a thiadiazole ring.
Uniqueness
2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its thiadiazole ring, which imparts specific biological activities and chemical reactivity. The presence of the methoxy and phenoxypropyl groups further enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C14H17N3O3S |
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Molecular Weight |
307.37 g/mol |
IUPAC Name |
2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H17N3O3S/c1-19-10-12(18)15-14-17-16-13(21-14)8-5-9-20-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,17,18) |
InChI Key |
NQCVMRXXQZNXAM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=NN=C(S1)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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